2-Acetamido-N-acetylglutamic acid
CAS No.: 159389-79-4
Cat. No.: VC0122150
Molecular Formula: C9H14N2O6
Molecular Weight: 246.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159389-79-4 |
|---|---|
| Molecular Formula | C9H14N2O6 |
| Molecular Weight | 246.219 |
| IUPAC Name | 2,2-diacetamidopentanedioic acid |
| Standard InChI | InChI=1S/C9H14N2O6/c1-5(12)10-9(8(16)17,11-6(2)13)4-3-7(14)15/h3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |
| Standard InChI Key | VURQPINTLYPBBA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CCC(=O)O)(C(=O)O)NC(=O)C |
Introduction
Chemical Properties and Identification
Chemical Structure and Nomenclature
N-Acetylglutamic acid (also known as N-acetylglutamate or 2-Acetamidopentanedioic acid) has the chemical formula C7H11NO5 . It is an acetylated form of glutamic acid, with the acetyl group attached to the amino group. The systematic IUPAC name is 2-Acetamidopentanedioic acid .
Molecular Identifiers
The molecular properties and identifiers of N-Acetylglutamic acid are summarized in the following table:
| Property | Value |
|---|---|
| Formula | C7H11NO5 |
| Systematic Name | 2-Acetamidopentanedioic acid |
| CAS Number | 5817083 |
| InChI | InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
| InChI Key | RFMMMVDNIPUKGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CCC(=O)O)C(=O)O |
| Class | Endogenous Metabolites |
Table 1. Molecular identifiers and chemical properties of N-Acetylglutamic acid
Biological Function and Significance
Role in Metabolic Pathways
N-Acetylglutamic acid serves as a crucial intermediate in several important biochemical pathways. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . More significantly, in vertebrates, it functions as a regulator in the urea cycle, which is responsible for converting toxic ammonia to urea for excretion from the body .
Enzymatic Production and Metabolism
N-Acetylglutamic acid is biosynthesized through two main pathways:
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From glutamate and acetylornithine by the enzyme ornithine acetyltransferase (OAT)
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From glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS)
The reverse reaction, which involves the hydrolysis of the acetyl group, is catalyzed by a specific hydrolase enzyme .
N-acetylglutamate Synthase (NAGS)
Structural Characteristics
NAGS is a critical enzyme in the production of N-Acetylglutamic acid. Crystallographic studies have revealed important structural features of this enzyme:
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The monomer consists of two separately folded domains:
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NAGS from Neisseria gonorrhoeae assembles into a hexameric ring structure:
Binding Mechanisms
The binding of substrates to NAGS involves specific amino acid residues and interactions:
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N-acetylglutamate is anchored in the active site by three residues: Arg316, Arg425, and Ser427
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This positioning allows for:
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The binding mode of acetyl-CoA and CoA is similar to that observed in other NAT family proteins
N-acetylglutamate Synthase Deficiency
Clinical Presentation and Epidemiology
N-acetylglutamate synthase deficiency (NAGSD) is a rare urea cycle disorder that has significant clinical implications. The disorder was first described in 1981 in a male baby, with suspected occurrence in two of his siblings who had died in the neonatal period .
The clinical manifestations of NAGSD include:
Disease manifestations typically occur either:
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Within the first days of life (early onset: 28 days or fewer)
Diagnostic Approaches and Management
The neurologic outcome in NAGSD patients depends on several factors:
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Intrinsic disease severity, reflected by:
Therapeutic approaches for NAGSD include:
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Acute management protocols for hyperammonemic episodes
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Long-term management strategies
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Administration of N-carbamylglutamate as replacement therapy
Research Networks and Initiatives
International networks have been established to better understand and manage rare metabolic diseases like NAGSD:
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Urea Cycle Disorders Consortium (UCDC), established in 2006
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European Registry and Network for Intoxication Type Metabolic Diseases (E-IMD), established in 2011
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Japanese Urea Cycle Disorders Consortium (JUCDC), established in 2012
These networks aim to:
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More completely describe the natural history of urea cycle disorders
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Determine if the natural disease course can be favorably modulated by diagnostic and therapeutic interventions
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Collect systematic data to improve clinical knowledge
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Develop guidelines for management
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Provide patients and professionals with reliable data on disease manifestation, complications, and long-term outcomes
Related Compounds and Derivatives
Aceglutamide
Aceglutamide (brand name Neuramina), or aceglutamide aluminium (brand name Glumal), also known as acetylglutamine, is a related compound with different therapeutic applications .
Aceglutamide is:
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An acetylated form of the amino acid L-glutamine
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A precursor of glutamate in the body and brain
Therapeutic applications include:
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Use as a psychostimulant and nootropic (aceglutamide)
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Treatment of ulcers (aceglutamide aluminium)
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Liquid-stable source of glutamine to prevent damage from protein energy malnutrition
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Neuroprotective agent, as demonstrated in animal models of cerebral ischemia
Carglumic Acid
Carglumic acid has been developed as a replacement therapy for N-acetylglutamate synthase deficiency:
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It was the first drug used for replacement therapy in NAGS deficiency
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Data from 2003 showed beneficial effects on growth and psychomotor development
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By 2007, approximately 20 patients treated with carglumic acid for at least 5 years were all still alive
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Normal development was observed when treatment was initiated before complications occurred
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No serious adverse effects have been reported
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Treatment must continue for life but represents a major advance for patients with NAGS deficiency
Discovery and Historical Context
N-Acetylglutamic acid was first isolated as an extracellular metabolite from the prokaryote Rhizobium trifolii . Its characterization involved multiple structure determination techniques:
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Proton nuclear magnetic resonance (1H NMR) spectroscopy
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Fourier-transform infrared spectroscopy
In Rhizobium, the extracellular accumulation of N-acetylglutamic acid is linked to metabolism involving nod factor genes on a symbiotic plasmid. When these nod factors undergo mutations, the production of N-acetylglutamic acid is reduced .
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